Welcome to the BenchChem Online Store!
molecular formula C6H2I2N2O4 B3050866 1,2-Diiodo-4,5-dinitrobenzene CAS No. 29270-47-1

1,2-Diiodo-4,5-dinitrobenzene

Cat. No. B3050866
M. Wt: 419.9 g/mol
InChI Key: KAQQACPCRNDISO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04264600

Procedure details

A solution was prepared from 3 gms. of 1,2-dinitro-4,5-diiodobenzene in 150 ml. of ethanol. Gaseous ammonia was passed into the solution while heating to refluxing temperature. This procedure was continued until TLC indicated that all starting material had reacted (about 8 hours). The volume of the solution was then reduced to 1/3 of the original volume and the solution was cooled. 2-nitro-4,5-diiodoaniline formed in the above reaction precipitated and was collected by filtration; mp=196°-7° C.; yield=1.70 g.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[C:8]([I:10])[C:7]([I:11])=[CH:6][C:5]=1[N+:12]([O-:14])=[O:13])([O-])=O.N>C(O)C>[N+:12]([C:5]1[CH:6]=[C:7]([I:11])[C:8]([I:10])=[CH:9][C:4]=1[NH2:1])([O-:14])=[O:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=C(C(=C1)I)I)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A solution was prepared from 3 gms
TEMPERATURE
Type
TEMPERATURE
Details
while heating
TEMPERATURE
Type
TEMPERATURE
Details
to refluxing temperature
CUSTOM
Type
CUSTOM
Details
had reacted (about 8 hours)
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(N)C=C(C(=C1)I)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.